

# Cross-Referencing Spectroscopic Data of Hirsutene with Literature Values

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## Compound of Interest

Compound Name:	Hirsutene
Cat. No.:	B1244429

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For researchers engaged in the synthesis, isolation, or modification of the sesquiterpene **hirsutene**, accurate and comprehensive spectroscopic data is paramount for structural confirmation. This guide provides a consolidated comparison of reported  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry data for **hirsutene** from seminal total synthesis literature, offering a valuable resource for cross-referencing and validating experimental findings.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **hirsutene**, a tricyclic sesquiterpene with the molecular formula  $\text{C}_{15}\text{H}_{24}$  and a molecular weight of 204.35 g/mol .[\[1\]](#) This information is critical for the initial assessment of sample purity and identity.

### $^1\text{H}$ and $^{13}\text{C}$ NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The reported  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **hirsutene**, primarily from the work of Hudlicky and his collaborators, are presented below. These values serve as a benchmark for comparison with experimentally obtained spectra.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Hirsutene**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Hirsutene**

Chemical Shift ( $\delta$ ) ppm	Carbon Type
155.8	C
104.5	$\text{CH}_2$
61.9	CH
56.9	CH
51.8	C
45.9	CH
41.5	$\text{CH}_2$
39.8	$\text{CH}_2$
38.8	C
35.9	$\text{CH}_2$
32.7	$\text{CH}_2$
30.1	$\text{CH}_3$
29.8	$\text{CH}_3$
27.5	$\text{CH}_3$
24.9	$\text{CH}_2$

Note: The assignments in the tables are based on data reported in the literature and may require further confirmation through 2D NMR experiments.

## Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which can be used for identification and structural elucidation. Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like **hirsutene**.

Table 3: Mass Spectrometry Data for **Hirsutene**

m/z	Relative Intensity (%)	Proposed Fragment
204	Data not available	$[M]^+$
189	Data not available	$[M - CH_3]^+$
161	Data not available	$[M - C_3H_7]^+$
147	Data not available	$[M - C_4H_9]^+$
133	Data not available	$[M - C_5H_{11}]^+$
119	Data not available	
105	Data not available	
91	Data not available	Tropylium ion
77	Data not available	Phenyl cation
65	Data not available	
55	Data not available	
41	Data not available	Allyl cation

Note: The fragmentation pattern can vary depending on the ionization method and energy.

## Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. For researchers aiming to reproduce or compare their results, the following general experimental protocols are provided.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

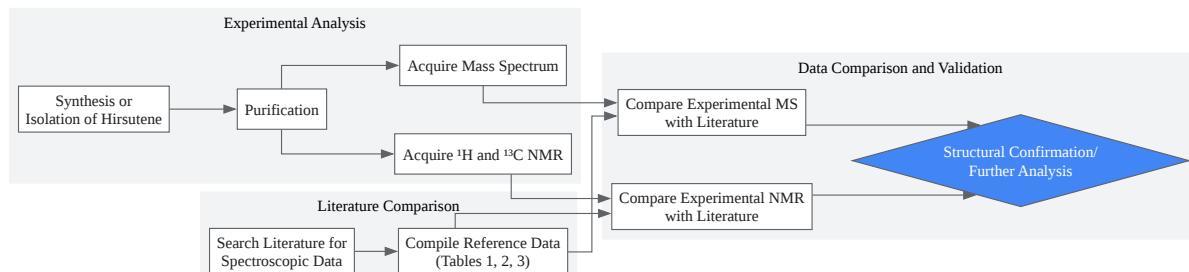
- Sample Preparation: A sample of purified **hirsutene** is typically dissolved in a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), at a concentration of 5-10 mg/mL.
- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- $^1\text{H}$  NMR Parameters: A typical  $^1\text{H}$  NMR experiment involves acquiring a spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- $^{13}\text{C}$  NMR Parameters:  $^{13}\text{C}$  NMR spectra are usually acquired with proton decoupling to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.

## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **hirsutene** in a volatile organic solvent (e.g., hexane or ethyl acetate) is prepared.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for separating terpenes.
- GC Parameters: The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation of the components. The injector temperature and transfer line temperature are optimized for the analysis.
- MS Parameters: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a range of  $m/z$  values (e.g., 40-400 amu).

## Workflow for Spectroscopic Data Cross-Referencing

The following diagram illustrates a logical workflow for researchers to follow when cross-referencing their experimental spectroscopic data for **hirsutene** with literature values. This process ensures a systematic and thorough comparison for confident structural verification.



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Caption: Workflow for cross-referencing experimental spectroscopic data of **hirsutene** with literature values.

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## References

- 1. [organicchemistrydata.org](http://organicchemistrydata.org) [organicchemistrydata.org]
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